molecular formula C16H24FN3O2 B1502343 tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate CAS No. 1004304-10-2

tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate

Cat. No.: B1502343
CAS No.: 1004304-10-2
M. Wt: 309.38 g/mol
InChI Key: NWSVIWVVPNTIQK-UHFFFAOYSA-N
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Description

“tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate” is a precursor that can be used for the manufacture of fentanyl and its analogues . It is also known as 1-boc-4-AP . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .


Synthesis Analysis

The synthesis of “this compound” involves specific precursor chemicals . In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H23FN2O2 . The InChI code is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .


Chemical Reactions Analysis

Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . The reaction conditions for the synthesis of “this compound” involve the use of 10% Pd/C and hydrogen in ethyl acetate at 30 degrees Celsius for 16 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.37 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using various spectroscopic techniques and X-ray diffraction studies. It exhibits poor antibacterial and moderate anthelmintic activity, showcasing its potential in the development of new therapeutic agents (Sanjeevarayappa et al., 2015).
  • In another study, tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates were prepared and used as precursors for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, demonstrating the compound's utility in complex chemical syntheses (Marin et al., 2004).
  • The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib, highlights the compound's relevance in medicinal chemistry (Kong et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the potential to cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The compound is now under international control, which gives governments the necessary legal base to seize illicit shipments of these chemicals . Moreover, governments can take stronger measures to prevent their diversion from licit industry and collaborate more closely across international borders . This results in more risk and costs for traffickers involved in sourcing these chemicals for their illicit business .

Mechanism of Action

Target of Action

Tert-Butyl 4-((2-amino-4-fluorophenyl)amino)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that acts primarily on the mu-opioid receptors . These receptors are the primary targets of this compound.

Mode of Action

Upon administration, this compound, as a precursor to fentanyl, is believed to be metabolized into active compounds that bind to the mu-opioid receptors in the central nervous system . This binding mimics the effects of endogenous opiates, leading to analgesic effects.

Biochemical Pathways

The mu-opioid receptors, which are the primary targets of this compound, are part of the G protein-coupled receptor family. When these receptors are activated, they inhibit the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . This leads to an alteration in the perception of pain at the spinal cord and higher levels in the CNS.

Pharmacokinetics

Fentanyl and its analogues are known for their high lipid solubility, which allows them to rapidly cross the blood-brain barrier . This results in a fast onset of action and high bioavailability.

Result of Action

The molecular and cellular effects of this compound are primarily due to its metabolites’ action on the mu-opioid receptors. Activation of these receptors leads to hyperpolarization of the cell membrane potential, reducing neuronal excitability, and ultimately resulting in analgesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as inhibitors or inducers of metabolic enzymes, could affect the metabolism and hence the efficacy and toxicity of this compound .

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)19-14-5-4-11(17)10-13(14)18/h4-5,10,12,19H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSVIWVVPNTIQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693175
Record name tert-Butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004304-10-2
Record name tert-Butyl 4-(2-amino-4-fluoroanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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